N-(4-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a quinazoline ring, which is a type of nitrogen-containing heterocycle, and a trifluoromethyl group, which is a common substituent in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the introduction of the trifluoromethyl group. Quinazolines can be synthesized through several methods, such as the condensation of 2-aminobenzyl alcohols with arylacetic acids . The trifluoromethyl group could be introduced using a variety of methods, including the use of trifluoromethyl ketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, the trifluoromethyl group, and the acetylphenyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could in turn influence its biological activity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O2/c1-13(32)14-6-9-16(10-7-14)28-23(33)19-12-20-29-21-17-5-3-2-4-15(17)8-11-18(21)22(24(25,26)27)31(20)30-19/h2-7,9-10,12H,8,11H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFAOUKZHOIMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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